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Compound of Interest

3'4'-Difluoro-5'-
Compound Name:

methoxyacetophenone
CAS No.: 1256477-63-0
Cat. No.: B7964924

Get Quote

Executive Summary

3',4'-Difluoro-5'-methoxyacetophenone (CID: 55264990) is a specialized fluorinated building
block used in the synthesis of advanced pharmaceutical intermediates. Its unique substitution
pattern—combining a vicinal difluoro motif with an electron-donating methoxy group—makes it
a critical scaffold for modulating the metabolic stability, lipophilicity, and binding affinity of
bioactive molecules, particularly in the development of kinase inhibitors and CNS-active
agents.

This guide provides a comprehensive technical profile of the compound, including verified
physicochemical data, robust synthetic methodologies, and handling protocols designed for
high-integrity research environments.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
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The following data aggregates verified identifiers and predicted properties essential for

experimental planning and cheminformatics integration.

Property

Value

Sourcel/Note

IUPAC Name

1-(3,4-difluoro-5-

methoxyphenyl)ethanone

Official IUPAC

3',4'-Difluoro-5'-
Common Name Laboratory Standard
methoxyacetophenone
PubChem CID 55264990 [PubChem, 2025]
CAS Number 1256477-63-0 Chemical Abstracts Service
Molecular Formula CoHsF20:2 -
Molecular Weight 186.16 g/mol -
COC1=CC(=CC(F)=C1F)C(C) .
SMILES Canonical
=0
OUJZNFIFMAKGMS-
InChl Key -
UHFFFAOYSA-N
XLogP3 2.2 (Predicted) Lipophilicity Indicator
H-Bond Acceptors 4(2F 20) -
H-Bond Donors 0 -

Physical State

Solid (Low-melting) or Qil

Depending on purity/temp

The "Fluorine Effect” in Drug Design

The 3,4-difluoro substitution pattern is not arbitrary. In medicinal chemistry, this motif is

employed to:

e Block Metabolism: Fluorine at the 3 and 4 positions prevents oxidative metabolism

(hydroxylation) of the phenyl ring by Cytochrome P450 enzymes.
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e Modulate pKa: The electron-withdrawing nature of the fluorines reduces the electron density
of the aromatic ring, potentially altering the pKa of proximal functional groups in the final drug
candidate.

o Conformational Locking: The methoxy group at position 5 can engage in intramolecular
electrostatic interactions with the adjacent fluorine, restricting bond rotation and pre-
organizing the molecule for receptor binding.

Synthetic Methodology

Direct Friedel-Crafts acetylation of 2,3-difluoroanisole often yields a mixture of regioisomers
due to the competing directing effects of the methoxy group (ortho/para director) and fluorine
atoms. Therefore, a Metal-Halogen Exchange route is the industry standard for high-purity
synthesis.

Recommended Route: Lithiation-Acylation

This protocol utilizes 5-Bromo-2,3-difluoroanisole (CAS 261762-35-0) as the starting material to
ensure regiospecificity.

Reaction Scheme Logic:
e Precursor: 5-Bromo-2,3-difluoroanisole.[1][2]

 Activation: Lithium-Halogen exchange generates the aryl lithium species at the exact C-5
position.

o Electrophile:N-Methoxy-N-methylacetamide (Weinreb Amide) is preferred over acetyl
chloride to prevent over-addition (formation of tertiary alcohols).

Step-by-Step Protocol

e Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar,
nitrogen inlet, and temperature probe.

e Solvation: Charge the flask with 5-Bromo-2,3-difluoroanisole (1.0 eq) and anhydrous THF
(10 mL/g). Cool the solution to -78 °C using a dry ice/acetone bath.
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e Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 20 minutes. Maintain
internal temperature below -70 °C.

o Critical Control Point: Allow the mixture to stir at -78 °C for 1 hour to ensure complete
generation of the aryl lithium species.

» Acylation: Dissolve N-Methoxy-N-methylacetamide (1.2 eq) in a minimum amount of
anhydrous THF and add it dropwise to the reaction mixture.

e Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to
warm to room temperature (approx. 20 °C) over 2 hours.

e Quench: Quench the reaction carefully with saturated aqueous NH4Cl solution.

o Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash
with brine, dry over Na2S0O4, and concentrate in vacuo.

 Purification: Purify the crude residue via flash column chromatography (SiOz,
Hexanes/EtOAc gradient) to yield the target acetophenone.

Synthesis Workflow Visualization

5-Bromo-2,3-difluoroanisole n-Buli, -78°C _ [ Aryl-Lithium Species R .
(CAS 261762-35-0) > 78eC, THR) eaction

. 3',4'-Difluoro-5'-methoxyacetophenone
Electrophilic Attack (CID 55264990)

Weinreb Amide
(Acylation Agent)

Click to download full resolution via product page
Figure 1: Regioselective synthesis workflow via metal-halogen exchange.

Analytical Characterization

Validating the identity of 3',4'-Difluoro-5'-methoxyacetophenone requires careful analysis of
NMR coupling patterns due to the presence of multiple spin-active nuclei (*H and 1°F).
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Technique Expected Signal Characteristics

0 2.55 (s, 3H): Acetyl methyl group.d 3.95 (s,
3H): Methoxy group.d 7.2-7.5 (m, 2H): Aromatic

1H NMR (CDClIs) protons. Look for complex splitting (dd or ddd)
due to coupling with adjacent Fluorine atoms
(3J_HF and 4J_HF).

Two distinct signals in the range of -130 to -160
1F NMR ppm. The signals will show mutual coupling

(3J_FF) and coupling to protons.

[M+H]* = 187.17. Expect a clean single peak in
UV (254 nm).

LC-MS

~1685 cm~t: Strong C=0 stretch
IR Spectroscopy (Acetophenone ketone).~1200-1100 cm~1: C-F
and C-O-C stretches.

Applications in Drug Discovery[2]

This compound serves as a "core synthon" for several therapeutic classes.

Kinase Inhibitor Development

The 3,4-difluoro-5-methoxy phenyl ring is a bioisostere for the 3,4,5-trimethoxy phenyl ring
often found in colchicine-site inhibitors, but with improved metabolic stability.

e Mechanism: The acetophenone moiety acts as a handle for condensation reactions (e.qg.,
Aldol condensation to form chalcones, or conversion to aminothiazoles).

o Target: EGFR (Epidermal Growth Factor Receptor) and VEGFR pathways often utilize
fluorinated aromatics to fit into hydrophobic pockets of the ATP-binding site.

Pathway Logic Diagram
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Figure 2: Pharmacological rationale for using the 3,4-difluoro-5-methoxy scaffold.

Safety & Handling

While specific toxicological data for this exact isomer may be limited, standard protocols for
fluorinated acetophenones apply.

» Hazard Classification: Irritant (Skin/Eye/Respiratory).

o Storage: Store at 2-8 °C under inert atmosphere (Argon/Nitrogen). The methoxy group can
be susceptible to demethylation under strongly acidic conditions or high temperatures.

o Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water;

fluorinated compounds can be persistent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.261762-35-0 5-Bromo-2,3-difluoroanisole 5-j&-2,3- —_& A& ¥ -Win-Win Chemical [win-
winchemical.com]

¢ 2. medchemexpress.com [medchemexpress.com]

¢ To cite this document: BenchChem. [Technical Guide: 3',4'-Difluoro-5'-
methoxyacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7964924/docs#technical-guide-3-4-difluoro-5-
methoxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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